(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine
Description
(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a chiral amine characterized by a stereogenic center at the C2 position (R-configuration) and an isoquinolin-4-yl substituent at the C3 position of the propane backbone. The isoquinoline moiety, a bicyclic aromatic system, distinguishes this compound from simpler phenyl- or pyridine-based amines.
Properties
IUPAC Name |
(2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLOMYWABGPQI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC2=CC=CC=C21)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine, also known as a derivative of isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
This compound's isoquinoline core is significant for its interaction with various biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Kappa Opioid Receptor Antagonism : The compound has been studied for its ability to interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Antagonists of KOR can potentially provide therapeutic benefits in treating depression and addiction .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Isoquinoline derivatives have shown inhibitory effects on sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to anti-inflammatory effects and potential cardiovascular benefits .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
Kappa Opioid Receptors
Kappa opioid receptors are G-protein coupled receptors that mediate various physiological responses. The antagonism of KOR by this compound may lead to:
- Decreased Pain Sensation : By blocking KOR, the compound can reduce the perception of pain.
- Mood Regulation : KOR antagonists have been linked to antidepressant-like effects in animal models .
Soluble Epoxide Hydrolase Inhibition
The inhibition of sEH by isoquinoline derivatives is significant for:
- Anti-inflammatory Effects : By inhibiting sEH, these compounds can prevent the breakdown of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties.
Data Table: Biological Activities and Efficacy
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antidepressant-Like Effects : In a preclinical study, administration of a KOR antagonist similar to this compound demonstrated significant reductions in immobility in forced swim tests, suggesting potential antidepressant properties .
- Cardiovascular Benefits : Research into soluble epoxide hydrolase inhibitors has shown promise in cardiovascular health by promoting vasodilation and reducing inflammation .
Scientific Research Applications
The compound (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, neuroscience, and materials science, while providing comprehensive data tables and case studies.
Research indicates that this compound exhibits a range of pharmacological effects, particularly as a potential therapeutic agent in the treatment of neurological disorders.
Medicinal Chemistry
Recent studies have highlighted the compound's potential as a scaffold for developing new pharmaceuticals. Its isoquinoline structure is known to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as depression and anxiety.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting its utility in treating mood disorders.
Neuroscience Research
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Data Table: Neuroprotective Effects
Materials Science
Beyond biological applications, this compound has been explored in materials science for its potential use in creating novel polymers with enhanced properties.
Case Study: Polymer Development
Research focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that polymers containing this compound exhibited superior properties compared to traditional polymers.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Isoquinoline vs. This may influence receptor binding affinity or solubility.
- Amine Position and Branching : Unlike the propan-2-amine in (2RS)-1-(4-methoxyphenyl)propan-2-amine, the target compound’s primary amine (propan-1-amine) and methyl branch at C2 may alter steric interactions in biological systems .
- Functional Group Diversity: The carboxylic acid in the dihydroisoquinoline derivative introduces polarity and acidity, contrasting with the neutral amine in the target compound. This difference could impact bioavailability or metabolic stability.
Analytical and Chromatographic Behavior
Table 2: Relative Retention Times (RRT) and Response Factors
| Compound Name | Relative Retention Time (RRT) | Response Factor | Reference |
|---|---|---|---|
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | 0.4 | 1.00 | |
| Compound A (Pharmacopeial) | 0.5 | 1.75 | |
| Compound B (Pharmacopeial) | 0.7 | 1.00 |
Insights:
- While RRT data for the target compound are unavailable, the racemic (2RS)-1-(4-methoxyphenyl)propan-2-amine exhibits a low RRT (0.4), suggesting faster elution in chromatographic systems compared to bulkier analogues like Compound A (RRT 0.5) .
- The target compound’s isoquinoline group may increase retention time due to hydrophobic interactions, though stereochemical factors (e.g., R-configuration) could modulate this effect.
Q & A
Basic: What synthetic strategies are recommended for enantioselective synthesis of (2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine?
Methodological Answer:
The Friedländer reaction is a viable method for constructing the isoquinoline scaffold. Evidence from aminoalkyl-functionalized 4-arylquinoline syntheses suggests using 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors, with chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity at the 2-methylpropan-1-amine moiety . Key steps:
- Chiral Resolution : Employ dynamic kinetic resolution (DKR) during the alkylation of the propan-1-amine backbone using chiral auxiliaries (e.g., Evans oxazolidinones).
- Purification : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to isolate the (2R)-enantiomer.
Basic: How can the stereochemical configuration of the (2R)-enantiomer be rigorously confirmed?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .
- NMR Spectroscopy : Analyze - NOESY correlations to confirm spatial proximity between the methyl group (C2) and isoquinoline protons.
- Optical Rotation : Compare experimental [α] values with literature data for related (2R)-configured amines (e.g., (2R)-2-(2-adamantyl)propan-1-amine, PubChem data ).
Basic: What pharmacological assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Receptor Binding Studies : Screen for affinity at amine-linked GPCRs (e.g., serotonin or adrenergic receptors) using radioligand displacement assays (e.g., -dihydroergocryptine for α-adrenoceptors).
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) with LC-MS quantification .
Advanced: How can computational modeling optimize the compound’s binding to target receptors?
Methodological Answer:
- Molecular Docking : Use Schrödinger Maestro to dock the (2R)-enantiomer into receptor active sites (e.g., serotonin 5-HT). Prioritize poses with hydrogen bonds between the amine group and Asp155 (5-HT).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM/PBSA).
- QSAR Analysis : Derive predictive models using descriptors like LogP, polar surface area, and electrostatic potential maps from Gaussian calculations .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) from conflicting studies. For example, discrepancies in IC values may arise from differences in receptor expression levels .
- Dose-Response Validation : Re-test the compound under standardized protocols (e.g., NIH’s Assay Guidance Manual) with internal controls (e.g., known agonists/antagonists).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting for sample size and methodological rigor .
Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Isotere Replacement : Substitute the methyl group (C2) with a trifluoromethyl or cyclopropyl moiety to block CYP450-mediated oxidation.
- Prodrug Design : Convert the primary amine to a carbamate or Schiff base, which hydrolyzes in vivo to release the active compound.
- In Silico Metabolism Prediction : Use StarDrop’s DEREK module to identify metabolic hotspots and guide structural modifications .
Advanced: How can enantiomeric purity be quantified during scale-up synthesis?
Methodological Answer:
- Chiral HPLC : Use a Daicel Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase. Monitor retention times for (2R) vs. (2S) enantiomers.
- CE with Chiral Additives : Capillary electrophoresis using sulfated β-cyclodextrin for enantiomer separation (30 mM borate buffer, pH 9.2).
- Quality Control Thresholds : Enforce ≥99% enantiomeric excess (ee) via integration of chromatographic peaks, validated against USP standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
